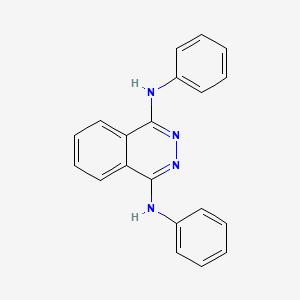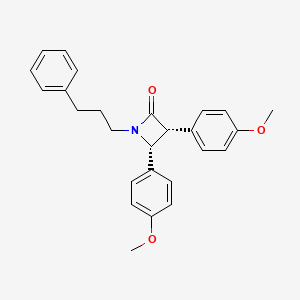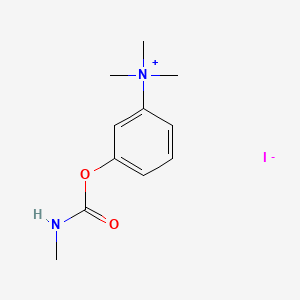
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C11H17IN2O2. It is known for its unique structure, which includes a phenyl ring substituted with a methylcarbamoyloxy group and a trimethylammonium group, paired with an iodide ion. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-(methylcarbamoyloxy)aniline with trimethylamine and methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or acetone, under reflux conditions to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is typically purified through recrystallization or chromatography to obtain the desired quaternary ammonium iodide.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.
Elimination Reactions: Under basic conditions, the compound can undergo Hofmann elimination to form an alkene and a tertiary amine.
Oxidation and Reduction: The phenyl ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or silver nitrate in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Elimination: Formation of alkenes and tertiary amines.
Oxidation: Formation of phenolic or quinonoid compounds.
Applications De Recherche Scientifique
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is used in various scientific research fields:
Chemistry: As a phase-transfer catalyst in organic synthesis.
Biology: In studies involving cell membrane permeability and ion transport.
Industry: Used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mécanisme D'action
The compound exerts its effects primarily through its quaternary ammonium structure, which allows it to interact with negatively charged biological membranes. This interaction can disrupt membrane integrity, leading to cell lysis in microbial organisms. The phenyl ring and carbamoyloxy group may also contribute to its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyltrimethylammonium iodide
- Trimethylphenylammonium chloride
- Trimethylphenylammonium bromide
Uniqueness
Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, iodide is unique due to the presence of the methylcarbamoyloxy group, which imparts additional chemical reactivity and potential biological activity compared to other quaternary ammonium compounds. This makes it particularly useful in specialized applications where enhanced interaction with biological membranes is desired.
Propriétés
Numéro CAS |
3983-39-9 |
|---|---|
Formule moléculaire |
C11H17IN2O2 |
Poids moléculaire |
336.17 g/mol |
Nom IUPAC |
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4;/h5-8H,1-4H3;1H |
Clé InChI |
MIAARRZWMRMHIS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


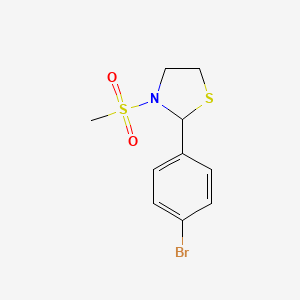
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)

![N-[(1-methyl-2H-pyridin-2-yl)methyl]acetamide](/img/structure/B14162839.png)
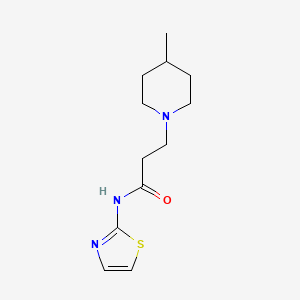
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
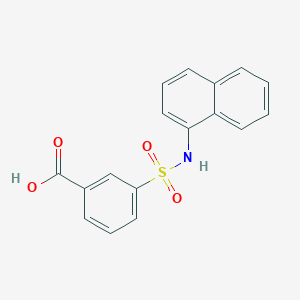
![Thieno[3,2-c]quinolin-4-amine, N-(2-chlorophenyl)-6-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14162868.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)

![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
